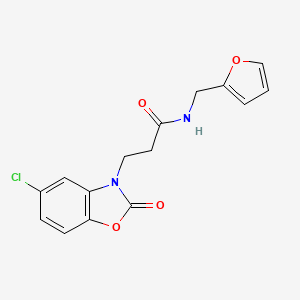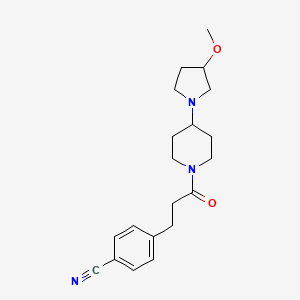
(4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both imine and thiazolidinone moieties, contributes to its potential as a versatile pharmacophore.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: This step often starts with the reaction of a suitable α-haloketone with thiourea under basic conditions to form the thiazolidinone ring.
Introduction of the Imine Group: The thiazolidinone intermediate is then reacted with 4-ethoxyaniline in the presence of an acid catalyst to form the imine linkage.
Aldol Condensation: Finally, the compound undergoes an aldol condensation with cinnamaldehyde to introduce the phenylallylidene group.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine, while reduction of the thiazolidinone ring can lead to ring-opened products.
Substitution: The ethoxy group on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, ring-opened thiazolidinone derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Exhibits activity against a range of bacterial and fungal pathogens.
Anti-inflammatory Properties: Reduces inflammation by inhibiting key enzymes and pathways involved in the inflammatory response.
Medicine
Anticancer Potential: Shows promise in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Drug Development: Used as a lead compound for the development of new therapeutic agents.
Industry
Material Science:
作用機序
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: Inhibits enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation and pain.
DNA Interaction: Binds to DNA, interfering with replication and transcription processes, leading to anticancer effects.
Receptor Modulation: Interacts with various cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
- (4E,5Z)-4-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one
- (4E,5Z)-4-((4-chlorophenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one
Uniqueness
- Ethoxy Group : The presence of the ethoxy group on the phenyl ring distinguishes it from other similar compounds, potentially altering its biological activity and chemical reactivity.
- Imine and Thiazolidinone Moieties : The combination of these functional groups provides a unique scaffold for drug design and development.
This detailed overview should provide a comprehensive understanding of (4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one, its synthesis, reactions, applications, and mechanisms
特性
IUPAC Name |
(5Z)-4-(4-ethoxyphenyl)imino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-2-24-17-13-11-16(12-14-17)21-19-18(25-20(23)22-19)10-6-9-15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,21,22,23)/b9-6+,18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBJXNXPFCWPJX-CVCOPPNTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC=CC3=CC=CC=C3)SC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2/C(=C/C=C/C3=CC=CC=C3)/SC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2682356.png)

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2682360.png)
![1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682362.png)




![3-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2682372.png)
![2-(3-fluorophenyl)-6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/new.no-structure.jpg)
![1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682374.png)


